molecular formula C₂₈H₃₄O₁₃ B1146383 Podorhizol beta-D-glucoside CAS No. 17187-73-4

Podorhizol beta-D-glucoside

Cat. No.: B1146383
CAS No.: 17187-73-4
M. Wt: 578.56
InChI Key:
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Description

Podorhizol beta-D-glucoside is a naturally occurring glycoside compound. It is derived from podorhizol, a lignan found in various plant species. The compound is known for its diverse biological activities and potential therapeutic applications. Its chemical structure consists of a podorhizol moiety linked to a beta-D-glucose unit, forming a complex molecule with significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Podorhizol beta-D-glucoside typically involves the glycosylation of podorhizol with beta-D-glucose. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which catalyze the transfer of glucose from a donor molecule to podorhizol under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors such as glycosyl halides or trichloroacetimidates in the presence of a Lewis acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources or biotechnological methods using engineered microorganisms. The extraction process includes solvent extraction, purification, and crystallization steps to obtain the pure compound. Biotechnological methods utilize genetically modified bacteria or yeast to produce the compound through fermentation, followed by downstream processing to isolate and purify the product .

Chemical Reactions Analysis

Types of Reactions: Podorhizol beta-D-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions result in various substituted podorhizol derivatives with altered pharmacological properties .

Scientific Research Applications

Podorhizol beta-D-glucoside has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Podorhizol beta-D-glucoside involves its interaction with various molecular targets and pathways. The compound exerts its effects through:

Comparison with Similar Compounds

Podorhizol beta-D-glucoside can be compared with other similar glycoside compounds, such as:

    Podophyllotoxin: A related lignan with potent anticancer activity but higher toxicity.

    Syringaresinol O-beta-D-glucoside: Another glycoside with antioxidant and anti-inflammatory properties.

    Bayogenin 3-O-cellobioside: A saponin glycoside with antifungal activity.

Uniqueness: this compound is unique due to its specific combination of biological activities and lower toxicity compared to some related compounds. Its diverse pharmacological properties make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(S)-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O13/c1-34-18-8-14(9-19(35-2)26(18)36-3)25(41-28-24(32)23(31)22(30)20(10-29)40-28)21-15(11-37-27(21)33)6-13-4-5-16-17(7-13)39-12-38-16/h4-5,7-9,15,20-25,28-32H,6,10-12H2,1-3H3/t15-,20+,21-,22+,23-,24+,25+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETDTZKBVWFSKR-XYEVPOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]([C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938060
Record name {4-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-oxooxolan-3-yl}(3,4,5-trimethoxyphenyl)methyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17187-73-4
Record name (3S,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[(S)-(β-D-glucopyranosyloxy)(3,4,5-trimethoxyphenyl)methyl]dihydro-2(3H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17187-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-oxooxolan-3-yl}(3,4,5-trimethoxyphenyl)methyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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